molecular formula C10H17NO2 B159427 1-(2,2-Diethoxyethyl)pyrrole CAS No. 136927-42-9

1-(2,2-Diethoxyethyl)pyrrole

Cat. No. B159427
M. Wt: 183.25 g/mol
InChI Key: XVGFJCLDQNRKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Diethoxyethyl)pyrrole is a synthetic organic compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic compound that contains a pyrrole ring and two ethoxy groups attached to the second carbon atom of the pyrrole ring. This compound is known for its ability to interact with biological systems, making it a valuable tool in the study of biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)pyrrole is not fully understood, but it is believed to interact with biological systems through the formation of covalent bonds with proteins and enzymes. This interaction can lead to changes in the structure and function of these molecules, which can affect cellular signaling pathways and other physiological processes.

Biochemical And Physiological Effects

Studies have shown that 1-(2,2-Diethoxyethyl)pyrrole can have a range of biochemical and physiological effects, including the inhibition of various enzymes such as monoamine oxidase and acetylcholinesterase. It has also been shown to have antioxidant properties, which may be useful in the treatment of diseases related to oxidative stress such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(2,2-Diethoxyethyl)pyrrole in lab experiments include its ability to interact with biological systems, making it a valuable tool in the study of biochemical and physiological processes. Additionally, it is relatively easy to synthesize and has a long shelf life. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research involving 1-(2,2-Diethoxyethyl)pyrrole. One area of interest is the development of new drugs that target specific proteins and enzymes using this compound as a starting point. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods and modifications to the structure of this compound may lead to the discovery of new and more effective compounds for use in scientific research.

Scientific Research Applications

1-(2,2-Diethoxyethyl)pyrrole has been extensively used in scientific research as a tool to study various biological processes. It has been shown to interact with proteins and enzymes, making it useful in the study of enzyme kinetics and protein-protein interactions. Additionally, it has been used to study the role of oxidative stress in disease states, as well as the effects of various drugs on cellular signaling pathways.

properties

CAS RN

136927-42-9

Product Name

1-(2,2-Diethoxyethyl)pyrrole

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-(2,2-diethoxyethyl)pyrrole

InChI

InChI=1S/C10H17NO2/c1-3-12-10(13-4-2)9-11-7-5-6-8-11/h5-8,10H,3-4,9H2,1-2H3

InChI Key

XVGFJCLDQNRKMT-UHFFFAOYSA-N

SMILES

CCOC(CN1C=CC=C1)OCC

Canonical SMILES

CCOC(CN1C=CC=C1)OCC

synonyms

1-(2,2-DIETHOXYETHYL)PYRROLE

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold solution (-5° C. to 0° C.) of sodium hydride in anhydrous dimethylformamide (11.8 g, 245.9 mmol), pyrrole (15.0 g, 223.6 mmol) in dry dimethylformamide was slowly added while stirring vigorously. The reaction was completed, and the temperature raised to room temperature. After hydrogen is fully evolved, iodoacetaldehyde diethyl acetal was added (65.5 g, 268.1 mmol) to the reaction mixture. The reaction mixture was allowed to reflux for 5 hours or until there was no further advance of the reaction. The reaction mixture was cooled to room temperature, poured onto 50 mL of water, extracted with ether, dried over MgSO4, and concentrated. The product was purified by column chromatography [silica gel, hexane] to give the title compound, 1-(2,2-diethoxyethyl)pyrrole, (95%), ms 183 (M+).
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